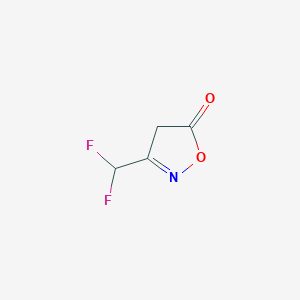
3-(Difluormethyl)-4,5-dihydro-1,2-oxazol-5-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group attached to an oxazolone ring, which imparts unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi) . SDHI is a key enzyme in the tricarboxylic acid cycle, which is crucial for energy production in cells .
Biochemical Pathways
If it acts similarly to related compounds, it may impact the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This could disrupt energy production within the cell, affecting various downstream processes.
Pharmacokinetics
Fluorinated compounds are generally known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the potential inhibition of succinate dehydrogenase, it could disrupt energy production within the cell, leading to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as moisture, oxygen, temperature, and pH can affect microbial growth . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its stability or efficacy .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one are largely influenced by its unique structure . The presence of the difluoromethyl group allows it to participate in various biochemical reactions
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that difluoromethylation processes can involve various types of bond formations
Metabolic Pathways
Metabolic pathways are a series of chemical reactions that start with a substrate and finish with an end product
Subcellular Localization
Subcellular localization refers to the specific compartments or organelles within a cell where a molecule is located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the introduction of the difluoromethyl group into the oxazolone ring. One common method is the reaction of difluoromethylated precursors with oxazolone intermediates under controlled conditions. For example, the difluoromethylation of heterocycles can be achieved via radical processes, which are facilitated by photoredox catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and scalable methods. The use of non-precious metal catalysts, such as iron or copper, can be employed to achieve high yields and selectivity in the difluoromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxazolone derivatives, while substitution reactions can produce a variety of functionalized oxazolones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-one
- 3-(Chloromethyl)-4,5-dihydro-1,2-oxazol-5-one
- 3-(Bromomethyl)-4,5-dihydro-1,2-oxazol-5-one
Uniqueness
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOHTYVWTWGQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
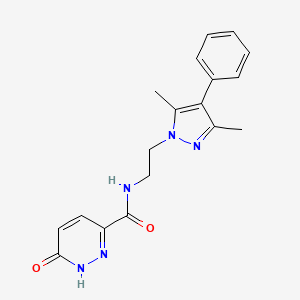
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)



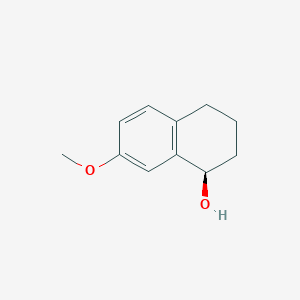
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
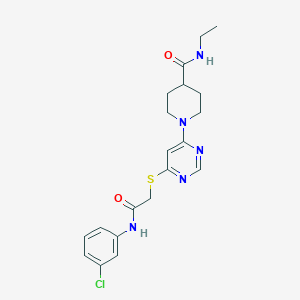
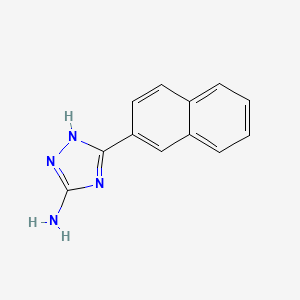

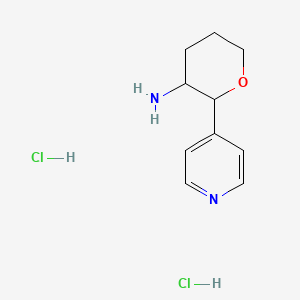
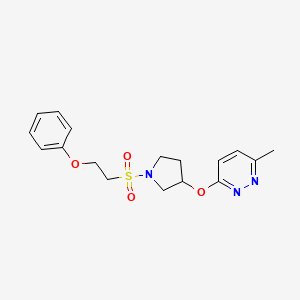
![N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)
![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
